molecular formula C17H17N3O4S2 B2577346 (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1797848-36-2

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2577346
CAS No.: 1797848-36-2
M. Wt: 391.46
InChI Key: YZCDVASTDMQTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a synthetically designed organic compound featuring a complex multi-heterocyclic structure, positioning it as a promising scaffold for drug discovery and medicinal chemistry research. This molecule incorporates several pharmacologically significant motifs, including an azetidine ring, a thiazole core, and furan and pyrrole heterocycles, which are frequently found in compounds with diverse biological activities. The azetidine and thiazole rings, in particular, are privileged structures in medicinal chemistry known to contribute to interactions with various biological targets . The presence of the sulfonyl group bridging the furan-methyl and azetidine rings may influence the compound's electronic properties and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in the development of novel therapeutic agents. Its structure suggests potential for further functionalization, allowing for the exploration of new chemical space in programs targeting a range of diseases. The core thiazole component is a common feature in molecules with documented antimicrobial potential . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-12-15(25-17(18-12)19-6-2-3-7-19)16(21)20-9-14(10-20)26(22,23)11-13-5-4-8-24-13/h2-8,14H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCDVASTDMQTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O5SC_{13}H_{13}N_{3}O_{5}S, with a molecular weight of 295.31 g/mol. It features a unique combination of a furan ring, an azetidine moiety, and thiazole, which contribute to its potential biological activities.

PropertyValue
Molecular FormulaC13H13N3O5SC_{13}H_{13}N_{3}O_{5}S
Molecular Weight295.31 g/mol
PurityTypically ≥ 95%

Synthesis

The synthesis of this compound can be achieved through several organic reactions, typically involving the following steps:

  • Formation of Furan Intermediate : Sulfonylation of furan derivatives.
  • Azetidine Formation : Reaction with azetidine derivatives.
  • Thiazole Coupling : Final coupling with thiazole-containing compounds.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The structural characteristics of this compound suggest potential inhibition against various bacterial strains and fungi. For instance, studies have shown that similar compounds can exhibit activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Sulfonamides are also recognized for their anticancer properties. The compound's ability to interact with specific molecular targets involved in cancer cell proliferation could lead to its development as an anticancer agent. Preliminary studies have shown that derivatives with similar structures can inhibit tumor growth in vitro and in vivo models .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to active sites on enzymes crucial for bacterial survival or cancer cell metabolism.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways associated with disease progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of furan-based sulfonamides showed promising results against various pathogens, indicating that modifications in the sulfonamide structure could enhance activity against resistant strains .
  • Anticancer Studies : In vitro tests demonstrated that related compounds inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Compound Core Structure Key Substituents Reported Properties Reference
Target Compound Thiazole-azetidine 4-methyl, 2-(1H-pyrrol-1-yl)thiazole; 3-(furan-2-ylmethyl sulfonyl)azetidine No direct data; inferred solubility/activity via substituent analysis N/A
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)...-yl)thiazole Thiazole-pyrazole-triazole 4-fluorophenyl, 3-(triazolyl)pyrazole High crystallinity, planar structure with perpendicular fluorophenyl groups
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)...phenylethanone Triazole-thioether Phenylsulfonyl, difluorophenyl, phenylethanone Synthesized via α-halogenated ketone coupling; moderate yields

Key Observations :

  • Thiazole vs. Triazole Cores : The target compound’s thiazole core may confer greater metabolic stability compared to triazole-based analogs (e.g., ), as thiazoles are less prone to oxidative degradation .
  • Sulfonyl Groups : The furan-2-ylmethyl sulfonyl group in the target compound could enhance solubility compared to phenylsulfonyl substituents (e.g., ), due to the polarizable oxygen atoms in the furan ring .
Computational and Spectroscopic Analysis
  • Planarity and Conformation : highlights the use of single-crystal diffraction to confirm planar conformations in thiazole derivatives. The target compound’s azetidine sulfonyl group may introduce slight torsional strain, reducing planarity compared to fluorophenyl-substituted analogs .
Toxicity and Environmental Impact

No toxicity data are available for the target compound. Substituted thiazoles (e.g., zinc/lead compounds in TRI data) often require lifecycle assessments, suggesting similar scrutiny for the target molecule .

Q & A

Q. What structural analogs show improved pharmacokinetic profiles?

  • Answer : Derivatives with bulkier azetidine substituents (e.g., cyclopropylmethyl) exhibit longer half-lives due to reduced CYP3A4 affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.